REACTION_CXSMILES
|
[C:1]12([CH3:11])[C:7]([CH3:9])([CH3:8])[CH:4]([CH2:5][CH2:6]1)[CH2:3][CH:2]2[NH2:10].C12(C)C(C)(C)C(CC1)CC2N.CS(O)(=O)=O>>[C@:1]12([CH3:11])[C:7]([CH3:8])([CH3:9])[CH:4]([CH2:5][CH2:6]1)[CH2:3][CH:2]2[NH2:10] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12(C(CC(CC1)C2(C)C)N)C
|
Name
|
bornylamine methane sulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12(C(CC(CC1)C2(C)C)N)C.CS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained from the previous step, to 10-13
|
Type
|
EXTRACTION
|
Details
|
extracting the free amine into MTBE
|
Type
|
CUSTOM
|
Details
|
After removal of solvent
|
Name
|
|
Type
|
product
|
Smiles
|
[C@]12(C(CC(CC1)C2(C)C)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.308 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]12([CH3:11])[C:7]([CH3:9])([CH3:8])[CH:4]([CH2:5][CH2:6]1)[CH2:3][CH:2]2[NH2:10].C12(C)C(C)(C)C(CC1)CC2N.CS(O)(=O)=O>>[C@:1]12([CH3:11])[C:7]([CH3:8])([CH3:9])[CH:4]([CH2:5][CH2:6]1)[CH2:3][CH:2]2[NH2:10] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12(C(CC(CC1)C2(C)C)N)C
|
Name
|
bornylamine methane sulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12(C(CC(CC1)C2(C)C)N)C.CS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained from the previous step, to 10-13
|
Type
|
EXTRACTION
|
Details
|
extracting the free amine into MTBE
|
Type
|
CUSTOM
|
Details
|
After removal of solvent
|
Name
|
|
Type
|
product
|
Smiles
|
[C@]12(C(CC(CC1)C2(C)C)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.308 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]12([CH3:11])[C:7]([CH3:9])([CH3:8])[CH:4]([CH2:5][CH2:6]1)[CH2:3][CH:2]2[NH2:10].C12(C)C(C)(C)C(CC1)CC2N.CS(O)(=O)=O>>[C@:1]12([CH3:11])[C:7]([CH3:8])([CH3:9])[CH:4]([CH2:5][CH2:6]1)[CH2:3][CH:2]2[NH2:10] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12(C(CC(CC1)C2(C)C)N)C
|
Name
|
bornylamine methane sulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12(C(CC(CC1)C2(C)C)N)C.CS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained from the previous step, to 10-13
|
Type
|
EXTRACTION
|
Details
|
extracting the free amine into MTBE
|
Type
|
CUSTOM
|
Details
|
After removal of solvent
|
Name
|
|
Type
|
product
|
Smiles
|
[C@]12(C(CC(CC1)C2(C)C)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.308 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |